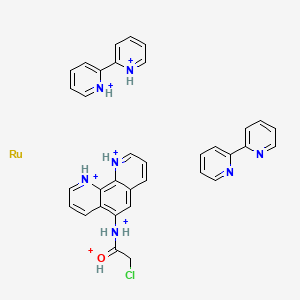
phen-ClA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound phen-ClA is a complex organometallic compound It is known for its unique structure, which includes a ruthenium center coordinated with multiple nitrogen-containing ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phen-ClA typically involves the coordination of ruthenium with the respective ligands under controlled conditions. The process often starts with the preparation of the ligands, followed by their reaction with a ruthenium precursor, such as ruthenium trichloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, leading to changes in its oxidation state.
Reduction: The compound can be reduced, often involving the addition of electrons to the ruthenium center.
Substitution: Ligands coordinated to the ruthenium can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of ruthenium, while reduction may result in lower oxidation states. Substitution reactions can yield a variety of ruthenium complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions. Its ability to facilitate electron transfer makes it valuable in redox reactions and photochemical processes.
Biology and Medicine
In biology and medicine, the compound’s potential as an anticancer agent is being explored. Its ability to interact with DNA and induce apoptosis in cancer cells is of particular interest.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including sensors and electronic devices
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of the ruthenium center with target molecules. In biological systems, it can interact with DNA, leading to the disruption of cellular processes and induction of apoptosis. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Ruthenium(II) tris(bipyridine)
- Ruthenium(II) tris(phenanthroline)
- Ruthenium(II) tris(pyridine)
Uniqueness
Compared to these similar compounds, phen-ClA has a unique combination of ligands that confer distinct electronic and steric properties. This uniqueness makes it particularly suitable for specific applications in catalysis and medicinal chemistry.
Properties
Molecular Formula |
C34H32ClN7ORu+6 |
|---|---|
Molecular Weight |
691.2 g/mol |
IUPAC Name |
(2-chloro-1-oxoniumylideneethyl)-(1,10-phenanthroline-1,10-diium-5-yl)azanium;2-pyridin-1-ium-2-ylpyridin-1-ium;2-pyridin-2-ylpyridine;ruthenium |
InChI |
InChI=1S/C14H10ClN3O.2C10H8N2.Ru/c15-8-12(19)18-11-7-9-3-1-5-16-13(9)14-10(11)4-2-6-17-14;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-7H,8H2,(H,18,19);2*1-8H;/p+6 |
InChI Key |
FNYUUIRCGCJFBO-UHFFFAOYSA-T |
Canonical SMILES |
C1=CC=[NH+]C(=C1)C2=CC=CC=[NH+]2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=[NH+]C3=C2[NH+]=C1)[NH2+]C(=[OH+])CCl.[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















